4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . Another study discusses the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Molecular Structure Analysis
The molecular structure of “4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide” can be analyzed using various spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Scientific Research Applications
1. Chemosensor Development
4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has been explored in the development of chemosensors. For example, a study developed a chemosensor for spectrophotometric sensing of Cu2+ and fluorogenic sensing of Al3+ under aqueous conditions (Yang et al., 2015).
2. Synthesis and Characterization of Derivatives
This chemical compound has been utilized in synthesizing and characterizing various derivatives. In one study, the substance was part of a process to create new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines, which were then characterized by spectroscopic techniques (Saeed et al., 2014).
3. Cytotoxic Properties for Cancer Research
The compound has been included in research investigating cytotoxic properties for potential cancer treatments. A study synthesized novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety and evaluated their cytotoxicity on human tumor cell lines (Korcz et al., 2018).
4. Antimicrobial and Antituberculosis Agents
This compound plays a role in the synthesis of derivatives with antimicrobial and antituberculosis properties. One study synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents (Jaso et al., 2005).
5. Anti-Inflammatory Properties
Research has also explored the anti-inflammatory properties of derivatives of this compound. A study identified certain quinoxaline derivatives as potential ligands with significant anti-inflammatory properties in vivo (Smits et al., 2008).
Properties
IUPAC Name |
4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-25(24-16(26)10-6-8-11(18)9-7-10)15-14(17(19,20)21)22-12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKFDRTTWBMOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.